diisononyl adipate chemical properties and structure
diisononyl adipate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisononyl adipate (B1204190) (DINA) is a complex mixture of isomeric esters derived from adipic acid and isononyl alcohol.[1][2] It is a high molecular weight, branched-chain plasticizer primarily utilized to impart flexibility to polymeric materials, most notably polyvinyl chloride (PVC).[3] DINA is characterized by its excellent low-temperature performance, low volatility, and favorable toxicological profile compared to some traditional phthalate (B1215562) plasticizers.[4][5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and synthesis of diisononyl adipate, with a focus on experimental methodologies relevant to research and development.
Chemical Structure and Identification
Diisononyl adipate is not a single compound but rather a mixture of isomers due to the branched nature of the isononyl alcohol reactant. The general structure consists of a central adipic acid backbone esterified with two isononyl alcohol molecules.[2] The isononyl alcohol itself is a mixture of various C9 branched-chain isomers.
Molecular Formula: C₂₄H₄₆O₄[6][7]
Molecular Weight: 398.62 g/mol [6][7]
Synonyms: DINA, Hexanedioic acid, diisononyl ester, Adipic acid diisononyl ester[7][8]
The chemical structure of a representative diisononyl adipate isomer, bis(7-methyloctyl) hexanedioate, is depicted below.
Caption: Chemical structure of a diisononyl adipate isomer.
Physicochemical Properties
The physicochemical properties of diisononyl adipate are summarized in the table below. These properties are crucial for its application as a plasticizer and for predicting its environmental fate and behavior.
| Property | Value | Test Method/Reference |
| Physical State | Colorless, oily liquid | [7][8] |
| Boiling Point | 232 - 233 °C | OECD 103 (general)[6][9] |
| Melting Point | -60 °C | [6] |
| Density | 0.92 g/cm³ at 20 °C | ASTM D4052 (typical)[4][10] |
| Kinematic Viscosity | 24 mm²/s at 20 °C | ASTM D445 (typical)[4][11] |
| Flash Point | 228 °C (Pensky-Martens closed cup) | [4] |
| Auto-ignition Temperature | > 370 °C | [4] |
| Water Solubility | 2.2 x 10⁻⁴ mg/L at 20 °C | OECD 105 (general)[6][12] |
| log Kow (Octanol-Water Partition Coefficient) | 9.24 | [6] |
Experimental Protocols for Physicochemical Properties
The determination of the physicochemical properties of diisononyl adipate should follow standardized methodologies to ensure accuracy and reproducibility. Below are summaries of the principles behind the cited standard test methods.
Boiling Point (OECD Guideline 103)
This guideline presents several methods for determining the boiling point of a substance.[9][13][14] For a liquid like diisononyl adipate, a common approach is the ebulliometer method .
-
Principle: An ebulliometer is used to measure the boiling point of a liquid at a known pressure. The temperature of the boiling liquid and its vapor are measured under equilibrium conditions.
-
Apparatus: A glass apparatus (ebulliometer) with a heating element, a condenser, and a calibrated temperature measuring device.
-
Procedure:
-
The ebulliometer is charged with the diisononyl adipate sample.
-
The sample is heated to its boiling point, and the temperature is allowed to stabilize.
-
The boiling temperature and the ambient pressure are recorded.
-
The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) using a pressure-temperature nomograph or the Clausius-Clapeyron equation.
-
Density (ASTM D4052)
This standard test method covers the determination of the density of petroleum products and viscous oils, and it is suitable for diisononyl adipate.[10][15][16]
-
Principle: The method is based on the measurement of the change in the frequency of oscillation of a U-shaped tube when it is filled with the sample liquid. The density is a function of the oscillation period.
-
Apparatus: A digital density meter equipped with a U-tube oscillator, a temperature-controlled housing, and a frequency counter.
-
Procedure:
-
The instrument is calibrated using two reference fluids of known density (e.g., dry air and pure water).
-
The sample of diisononyl adipate is introduced into the U-tube, ensuring no air bubbles are present.
-
The U-tube is brought to the desired temperature (e.g., 20 °C).
-
The instrument measures the oscillation period of the filled tube and calculates the density based on the calibration data.
-
Kinematic Viscosity (ASTM D445)
This method specifies a procedure for determining the kinematic viscosity of liquid petroleum products, which is applicable to diisononyl adipate.[11][17][18]
-
Principle: The time is measured for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a controlled temperature. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.
-
Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant-temperature bath, and a timing device.
-
Procedure:
-
The viscometer is charged with the diisononyl adipate sample.
-
The viscometer is placed in a constant-temperature bath until the sample reaches the test temperature.
-
The liquid is drawn up into the upper bulb of the viscometer.
-
The time taken for the liquid to flow between two marked points on the capillary is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the viscometer constant.
-
Water Solubility (OECD Guideline 105)
This guideline describes the column elution method for determining the water solubility of substances with low solubility, such as diisononyl adipate.[12][19]
-
Principle: Water is passed through a column packed with an inert support material coated with the test substance. The concentration of the substance in the eluate is measured until saturation is reached.
-
Apparatus: A chromatography column, an inert support material (e.g., glass beads or silica (B1680970) gel), a pump for delivering water at a constant flow rate, and an analytical instrument for concentration measurement (e.g., GC-MS).
-
Procedure:
-
The inert support is coated with diisononyl adipate.
-
The coated support is packed into the column.
-
Water is pumped through the column at a low, constant flow rate.
-
Fractions of the eluate are collected and the concentration of diisononyl adipate is determined.
-
The process is continued until the concentration in the eluate reaches a plateau, which represents the water solubility.
-
Synthesis of Diisononyl Adipate
The industrial synthesis of diisononyl adipate is primarily achieved through the esterification of adipic acid with isononyl alcohol.[3][20] Two main catalytic approaches are employed: traditional chemical catalysis and modern enzymatic catalysis.
Traditional Chemical Synthesis
This method utilizes acid catalysts to facilitate the esterification reaction at elevated temperatures.[3]
-
Reactants:
-
General Procedure:
-
Adipic acid, isononyl alcohol, and the catalyst are charged into a reactor equipped with a stirrer, a heating mantle, and a condenser with a water separator (e.g., Dean-Stark apparatus).
-
The reaction mixture is heated to a temperature between 140 °C and 220 °C.[3]
-
The esterification reaction produces water as a byproduct, which is continuously removed by azeotropic distillation to drive the reaction to completion.
-
The reaction progress is monitored by measuring the amount of water collected or by analyzing the acid value of the reaction mixture.
-
Once the reaction is complete, the crude product is purified. This typically involves neutralization of the acid catalyst, washing with water, and removal of unreacted alcohol and other volatile impurities by vacuum distillation.
-
Enzymatic Synthesis
An environmentally friendlier alternative involves the use of immobilized lipases as biocatalysts.[3] This method proceeds under milder conditions.
-
Reactants:
-
Adipic acid
-
Isononyl alcohol (a molar ratio of 1:3 is often optimal)[3]
-
Immobilized lipase (B570770) (e.g., from Thermomyces lanuginosus)[3]
-
-
General Procedure:
-
Adipic acid, isononyl alcohol, and the immobilized lipase are added to a reactor. This process is often carried out in a solvent-free system.[3]
-
The mixture is incubated at a moderate temperature, typically around 50 °C.[3]
-
A vacuum (e.g., 13.3 kPa) is applied to remove the water produced during the esterification, shifting the equilibrium towards the product.[3]
-
The reaction is allowed to proceed for several hours until high conversion is achieved.
-
The immobilized enzyme is separated from the product by simple filtration and can be reused.
-
The resulting diisononyl adipate is typically of high purity and may require minimal further purification.
-
The generalized workflow for the synthesis of diisononyl adipate is illustrated in the following diagram.
Caption: Generalized workflow for chemical and enzymatic synthesis of DINA.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of diisononyl adipate.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present.
-
Sample Preparation: As a liquid, diisononyl adipate can be analyzed neat by placing a thin film between two salt plates (e.g., KBr or NaCl) or by using an Attenuated Total Reflectance (ATR) accessory.[21][22]
-
Expected Absorptions:
-
Strong C=O stretching vibration for the ester functional group around 1735 cm⁻¹.
-
C-O stretching vibrations in the region of 1250-1150 cm⁻¹.
-
C-H stretching and bending vibrations from the long alkyl chains.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the types and proximity of protons, while ¹³C NMR provides information on the different carbon environments.
-
Sample Preparation: A small amount of diisononyl adipate is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Expected ¹H NMR Signals:
-
Signals corresponding to the methylene (B1212753) protons of the adipic acid backbone.
-
A complex pattern of signals from the various methylene and methine protons of the branched isononyl chains.
-
Signals from the terminal methyl groups of the isononyl chains.
-
-
Expected ¹³C NMR Signals:
-
A signal for the carbonyl carbon of the ester group around 173 ppm.
-
Signals for the carbons of the adipic acid and isononyl chains.
-
Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Ionization Methods: For a relatively volatile and thermally stable compound like diisononyl adipate, Electron Ionization (EI) or Chemical Ionization (CI) coupled with Gas Chromatography (GC-MS) can be used.[23][24] Electrospray Ionization (ESI) is also a possibility.
-
Expected Results: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the specific isomer, as well as characteristic fragment ions resulting from the cleavage of the ester bonds and fragmentation of the alkyl chains.
Safety and Handling
Diisononyl adipate is generally considered to have low acute toxicity.[6] However, as with any chemical, appropriate safety precautions should be taken.
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[25]
-
Reactivity: Diisononyl adipate is an ester and can react with strong acids and bases. It can also react with strong oxidizing agents.[8][25]
-
Storage: Store in a cool, dry place away from incompatible materials.
This technical guide provides a foundational understanding of the chemical properties, structure, and synthesis of diisononyl adipate. For specific research applications, it is recommended to consult the detailed standard test methods and relevant scientific literature.
References
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- 3. Diisononyl Adipate (DINA) [benchchem.com]
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- 6. cpsc.gov [cpsc.gov]
- 7. Diisononyl adipate CAS#: 33703-08-1 [m.chemicalbook.com]
- 8. Diisononyl Adipate | C24H46O4 | CID 6427097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. laboratuar.com [laboratuar.com]
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- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
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- 17. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 18. ASTM D445 - Clark Testing [clarktesting.com]
- 19. filab.fr [filab.fr]
- 20. bastone-plastics.com [bastone-plastics.com]
- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 22. drawellanalytical.com [drawellanalytical.com]
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- 24. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 25. Diisononyl adipate | 33703-08-1 [chemicalbook.com]
